molecular formula C10H4BrClF3NO B13423717 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

Cat. No.: B13423717
M. Wt: 326.49 g/mol
InChI Key: UCIIKDTWUPDWTL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a multifunctional halogenated quinoline derivative designed for advanced research and development. This compound serves as a high-value synthetic building block in medicinal chemistry and materials science. Its molecular structure, incorporating bromo and chloro substituents at the 8 and 4 positions, along with a lipophilic trifluoromethoxy group at the 6-position, makes it a key intermediate for constructing complex molecules via cross-coupling reactions, such as the Sonogashira reaction . Quinoline cores are recognized for their significant dipole moment, which can aid in the formation of structured mesophases, making them of interest in the development of new liquid crystalline materials . In antimicrobial research, structurally similar quinoline derivatives have demonstrated potent and selective activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, with some lead compounds exhibiting low minimum inhibitory concentrations (MIC) . The strategic halogen placement offers excellent sites for further functionalization, while the trifluoromethoxy group is known to enhance metabolic stability and influence lipophilicity, which are critical parameters in optimizing drug-like properties . This specialty chemical is intended for use by qualified researchers in laboratory settings only. 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H4BrClF3NO

Molecular Weight

326.49 g/mol

IUPAC Name

8-bromo-4-chloro-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-7-4-5(17-10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H

InChI Key

UCIIKDTWUPDWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step halogenation and functionalization starting from a quinoline precursor already bearing the 4-chloro and 6-(trifluoromethoxy) substituents. The key synthetic step is the selective bromination at the 8-position of the quinoline ring.

  • Step 1: Starting Material Preparation
    The precursor, 4-chloro-6-(trifluoromethoxy)quinoline, is synthesized or procured, featuring chlorine at the 4-position and the trifluoromethoxy group at the 6-position.

  • Step 2: Bromination
    Bromination is carried out using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically performed in acetic acid as the solvent, at elevated temperatures ranging from 80°C to 100°C. This electrophilic aromatic substitution selectively introduces the bromine atom at the 8-position due to the directing effects of the existing substituents.

  • Step 3: Purification
    The crude reaction mixture is purified by column chromatography using silica gel with a hexane/ethyl acetate gradient to isolate the pure 8-bromo-4-chloro-6-(trifluoromethoxy)quinoline.

Critical Parameters:

Parameter Optimal Conditions Notes
Brominating agent N-bromosuccinimide (NBS) Provides controlled bromination
Solvent Acetic acid Facilitates electrophilic substitution
Temperature 80–100°C Higher temperatures increase reaction rate
Reaction time 4–6 hours Monitored to avoid over-bromination
Purification method Silica gel column chromatography Hexane/ethyl acetate gradient
Yield 60–75% Dependent on temperature and reaction time

The temperature control is crucial to minimize side reactions such as over-bromination or substitution at undesired positions. Solvent polarity also influences crystallization and purification efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity using continuous flow reactors, which allow precise control over reaction parameters and improved safety handling of halogenating agents. Advanced purification techniques, including recrystallization and preparative high-performance liquid chromatography (HPLC), ensure high purity of the final product.

Post-synthesis, the structural integrity and purity of 8-bromo-4-chloro-6-(trifluoromethoxy)quinoline are confirmed using a combination of spectroscopic and analytical techniques:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and structure ¹H NMR and ¹³C NMR identify characteristic signals; ¹⁹F NMR shows trifluoromethoxy group at ~ -58 ppm
High-Resolution Mass Spectrometry (HRMS) Verify molecular formula and molecular weight Exact mass corresponds to C₁₀H₄BrClF₃NO (approx. 328.91 g/mol)
X-ray Crystallography Resolve stereochemistry and confirm atomic positions High-quality crystals analyzed with R-factors < 0.05
Infrared (IR) Spectroscopy Confirm functional groups Characteristic C–O–CF₃ and halogen stretch bands

These methods ensure the compound’s identity and purity, critical for subsequent applications in research.

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Starting material: 4-chloro-6-(trifluoromethoxy)quinoline synthesis Commercial or prepared via known methods N/A Precursor for bromination
2 Bromination at 8-position N-bromosuccinimide (NBS), acetic acid, 80–100°C, 4–6 h 60–75 Temperature control critical to selectivity
3 Purification Silica gel column chromatography (hexane/ethyl acetate) N/A Ensures isolation of pure product
  • The bromination reaction is regioselective, favoring the 8-position due to electronic and steric effects from the chlorine and trifluoromethoxy substituents.
  • The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which is valuable in medicinal chemistry.
  • The bromine atom serves as a reactive handle for further functionalization, enabling Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to synthesize more complex derivatives.
  • Reaction optimization studies indicate that yields improve with careful temperature and reaction time control, and solvent choice impacts product crystallinity and ease of purification.
  • Industrial methods emphasize continuous flow synthesis for scalability and safety, with in-line purification to maintain product quality.

The information presented here is synthesized from multiple authoritative sources, including peer-reviewed chemical synthesis literature and verified chemical databases, excluding unreliable sources such as www.benchchem.com and www.smolecule.com. Key data are corroborated by experimental reports on halogenated quinoline derivatives and trifluoromethoxy-substituted heterocycles in medicinal chemistry journals.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

The following analysis compares 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline Br (8), Cl (4), OCF₃ (6) Halogens, trifluoromethoxy 310.5
4-Bromo-6-(trifluoromethoxy)quinoline Br (4), OCF₃ (6) Bromine, trifluoromethoxy 296.1
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline Br (8), Cl (4), CF₃ (6) Halogens, trifluoromethyl 310.5
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Br (6), Cl (4), F (8), CF₃ (2) Multiple halogens, trifluoromethyl 328.5

Key Observations :

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound introduces stronger electron-withdrawing effects compared to CF₃, altering reactivity in nucleophilic substitutions .
  • Bromine Position: Bromine at position 8 (as in the target compound) facilitates regioselective modifications, whereas bromine at position 4 (e.g., 4-Bromo-6-(trifluoromethoxy)quinoline) may hinder access to the quinoline core for further reactions .
Stability and Commercial Availability
  • Target Compound : Marked as "discontinued" by suppliers like CymitQuimica, likely due to challenges in large-scale synthesis or stability issues .
  • 4-Bromo-6-(trifluoromethoxy)quinoline: Available in smaller quantities (100 mg–1 g) with prices ranging from €76–€200 .

Biological Activity

8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is C10H5BrClF3NOC_{10}H_5BrClF_3NO, with a molecular weight of approximately 326.5 g/mol. The compound features a quinoline ring substituted with bromine, chlorine, and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise in modulating cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties, which are under investigation for various applications in drug development.

Structure-Activity Relationships (SAR)

The unique combination of halogen substituents and the trifluoromethoxy group enhances the compound's reactivity and biological efficacy. Comparative analysis with similar compounds reveals significant insights into its SAR:

Compound NameKey FeaturesBiological Activity
8-Bromo-4-chloro-6-(trifluoromethoxy)quinolineContains bromine, chlorine, and trifluoromethoxy groupsPotential anticancer and antimicrobial activity
4-Chloro-2,8-bis(trifluoromethyl)quinolineTwo trifluoromethyl groups; different substitution patternVaries; less potent than the former
FluoroquinolonesBroad-spectrum antibacterial activity; lack bromine and chlorineAntibacterial
8-Bromo-4-chloro-7-methoxyquinolineSimilar halogenation but includes a methoxy group instead of trifluoromethoxyAnticancer potential

This table illustrates how structural modifications influence biological activity, emphasizing the importance of specific substituents in enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline:

  • Cancer Cell Studies : Research demonstrated that this compound effectively induces apoptosis in various cancer cell lines by activating caspase pathways. It disrupts mitochondrial integrity, leading to cell death.
  • Antimicrobial Testing : Initial investigations into its antimicrobial properties revealed effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Interaction Studies : The compound's ability to inhibit cytochrome P450 enzymes was assessed, indicating its potential role in drug-drug interactions within pharmacotherapy contexts.

Q & A

Basic: What are the key synthetic routes for preparing 8-bromo-4-chloro-6-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functionalization of a quinoline core. A common approach includes:

  • Step 1 : Bromination of 4-chloro-6-(trifluoromethoxy)quinoline using N-bromosuccinimide (NBS) in acetic acid at 80–100°C to introduce the bromine atom at the 8-position .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Critical factors : Temperature control during bromination minimizes side reactions (e.g., overhalogenation). Solvent polarity affects crystallization efficiency. Yields typically range from 60–75% under optimized conditions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions. For example, the trifluoromethoxy (-OCF3_3) group shows a distinct 19F^{19}\text{F} NMR signal at δ -58 ppm .
  • X-ray crystallography : Resolves ambiguous stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors < 0.05 for high-quality data .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C10_{10}H5_5BrClF3_3NO, exact mass 328.91 g/mol) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom at position 8 acts as a leaving group in Suzuki-Miyaura couplings , while the electron-withdrawing trifluoromethoxy group at position 6 enhances electrophilicity at the 4-chloro position.

  • Methodology : Use Pd(PPh3_3)4_4 catalyst with arylboronic acids in THF/Na2_2CO3_3 at 80°C. The trifluoromethoxy group stabilizes intermediates via resonance, accelerating coupling rates compared to non-fluorinated analogs .
  • Data contradiction : Some studies report reduced yields with bulky boronic acids due to steric hindrance from the trifluoromethoxy group, necessitating optimization of ligand systems (e.g., XPhos) .

Advanced: What strategies resolve discrepancies in reported biological activity for halogenated quinolines?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 8-bromo vs. 6-bromo substitution) to isolate substituent effects. For example, replacing the 4-chloro group with a methyl reduces antimicrobial potency by 50% .
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial testing) to minimize variability. Contradictions often arise from differences in bacterial strains or assay conditions .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding interactions with targets like DNA gyrase, explaining divergent activity trends .

Advanced: How can computational modeling predict metabolic stability of this compound?

  • In silico tools : Use SwissADME to calculate lipophilicity (LogP ≈ 3.2) and metabolic sites. The trifluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing stability .
  • Metabolite identification : LC-MS/MS analysis of liver microsome incubations detects dehalogenated products (e.g., 4-chloro-6-(trifluoromethoxy)quinoline) as primary metabolites .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
  • Avoid freeze-thaw cycles; prepare aliquots for frequent use. Stability >12 months under these conditions .

Advanced: How does the trifluoromethoxy group influence spectroscopic properties compared to methoxy analogs?

  • UV-Vis : The -OCF3_3 group causes a bathochromic shift (λmax_{\text{max}} ≈ 320 nm vs. 290 nm for -OCH3_3) due to enhanced electron-withdrawing effects .
  • IR spectroscopy : Strong C-F stretches at 1150–1250 cm1^{-1} distinguish it from methoxy derivatives .

Advanced: What experimental designs optimize regioselectivity in further functionalization?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 5, enabling selective functionalization .
  • Protecting groups : Temporarily protect the 4-chloro position with a trimethylsilyl group to direct reactions to the 8-bromo site .

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